molecular formula C6H3ClN4O2 B2375340 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-19-9

7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B2375340
CAS No.: 957760-19-9
M. Wt: 198.57
InChI Key: PSJJYTFYDCJOFS-UHFFFAOYSA-N
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Description

7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a chlorine atom at the 7th position and a nitro group at the 3rd position on the pyrazolo[3,4-c]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by nitration to introduce the nitro group . The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 7-chloro-3-amino-1H-pyrazolo[3,4-c]pyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors by binding to their active sites. The nitro group and chlorine atom play crucial roles in its binding affinity and specificity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is essential for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

7-chloro-3-nitro-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-5-4-3(1-2-8-5)6(10-9-4)11(12)13/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJJYTFYDCJOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNC(=C21)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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